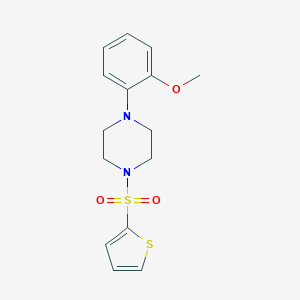
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide, also known as CQBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CQBA is a quinoline-based compound that exhibits potent antitumor and antimalarial activity.
Mechanism of Action
The exact mechanism of action of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is not fully understood, but several studies have suggested that the compound exerts its antitumor and antimalarial activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been shown to inhibit tumor growth in vivo, and studies have also suggested that 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide may enhance the efficacy of other chemotherapeutic agents. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to reduce parasitemia in animal models of malaria.
Advantages and Limitations for Lab Experiments
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its antitumor and antimalarial activity make it a promising candidate for further research. However, one limitation of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide. One area of interest is the development of analogs of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide with improved solubility and potency. Another potential direction is the investigation of the compound's activity against other types of cancer and infectious diseases. Additionally, studies could be conducted to investigate the potential synergistic effects of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide with other chemotherapeutic agents.
Conclusion
In conclusion, 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide is a quinoline-based compound that exhibits potent antitumor and antimalarial activity. The compound has been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has a low toxicity profile and has several advantages for use in lab experiments. Future research on 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide could lead to the development of new and effective treatments for cancer and malaria.
Synthesis Methods
The synthesis of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide. The synthesis of 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been reported in several research articles, and the yield of the product varies depending on the reaction conditions.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide has also been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
properties
Product Name |
2-chloro-4,5-difluoro-N-(6-quinolinyl)benzamide |
|---|---|
Molecular Formula |
C16H9ClF2N2O |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-quinolin-6-ylbenzamide |
InChI |
InChI=1S/C16H9ClF2N2O/c17-12-8-14(19)13(18)7-11(12)16(22)21-10-3-4-15-9(6-10)2-1-5-20-15/h1-8H,(H,21,22) |
InChI Key |
DZSWNSXZRWOTCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)

![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)